molecular formula C9H16O B1232533 cis-6-Nonenal CAS No. 2277-19-2

cis-6-Nonenal

Cat. No.: B1232533
CAS No.: 2277-19-2
M. Wt: 140.22 g/mol
InChI Key: RTNPCOBSXBGDMO-UHFFFAOYSA-N
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Description

Cis-6-Nonenal: is an organic compound with the molecular formula C₉H₁₆O. It is a monounsaturated fatty aldehyde, characterized by a double bond in the cis configuration at the sixth carbon atom. This compound is known for its distinctive melon-like odor and is a significant component in the aroma profile of cucumbers and melons .

Mechanism of Action

Target of Action

The primary target of cis-6-Nonenal is the olfactory receptors in humans and animals . It is a volatile compound that contributes to the aroma of various fruits, particularly muskmelons . The interaction with these receptors triggers a sensory response, leading to the perception of a specific flavor or aroma.

Mode of Action

This compound interacts with olfactory receptors by binding to specific sites on these proteins . This binding event triggers a signal transduction pathway, leading to the generation of a nerve impulse that is transmitted to the brain. The brain interprets this signal as a specific smell or taste.

Biochemical Pathways

This compound is thought to be biosynthesized from γ-linolenic acid, catalyzed by a lipoxygenase . The lipoxygenase converts alkene groups into hydroperoxides, which are then cleaved by hydroperoxide lyase into the corresponding cis-aldehydes . This pathway is consistent with the observation that the odor of muskmelons requires exposure to air .

Pharmacokinetics

It is then distributed throughout the body, metabolized (likely via oxidation and conjugation reactions), and excreted .

Result of Action

The molecular and cellular effects of this compound action primarily involve the sensory perception of aroma. Upon inhalation or ingestion, this compound can contribute to the overall flavor profile of a food or beverage, imparting a characteristic aroma . In high concentrations, it may have an impact on the overall taste and acceptability of food.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other volatile compounds can affect the perception of its aroma. Additionally, factors such as temperature, pH, and light exposure can influence its stability and rate of degradation .

Chemical Reactions Analysis

Types of Reactions: Cis-6-Nonenal undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Addition Reactions: Hydrogenation reactions often use catalysts like palladium or platinum.

Major Products:

Scientific Research Applications

Cis-6-Nonenal has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Trans-6-Nonenal: Another isomer of 6-Nonenal, differing in the configuration of the double bond.

    2-Nonenal: An isomer with the double bond at the second carbon atom.

    Trans,cis-2,6-Nonadienal: A related compound with two double bonds.

Uniqueness: Cis-6-Nonenal is unique due to its specific double bond configuration, which imparts a distinct melon-like odor. This makes it particularly valuable in the fragrance and flavor industries, where it is used to create authentic melon and cucumber notes .

Properties

CAS No.

2277-19-2

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

non-6-enal

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3

InChI Key

RTNPCOBSXBGDMO-UHFFFAOYSA-N

Isomeric SMILES

CC/C=C\CCCCC=O

SMILES

CCC=CCCCCC=O

Canonical SMILES

CCC=CCCCCC=O

density

0.843-0.855 (20°)

2277-19-2

physical_description

Liquid
colourless to pale yellow liquid with a melon-like odou

Pictograms

Irritant

solubility

soluble in alcohol, essential oils;  insoluble in wate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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